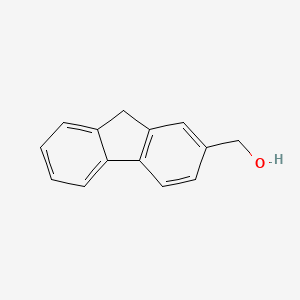
9H-fluoren-1-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-fluoren-1-ylmethanol, also known as fluorene-1-methanol, is a heterocyclic organic compound with the molecular formula C₁₄H₁₂O and a molecular weight of 196.244 g/mol It is a derivative of fluorene, featuring a hydroxymethyl group attached to the fluorene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-1-ylmethanol typically involves the reaction of fluorene with ethyl formate under the action of a catalyst. The process can be summarized in the following steps :
Formation of 9-fluorenylformaldehyde: Fluorene reacts with ethyl formate in the presence of a catalyst, such as sodium ethoxide, to form 9-fluorenylformaldehyde.
Reduction to this compound: The 9-fluorenylformaldehyde is then reduced using a reducing agent like sodium borohydride (NaBH₄) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving the purity of the final product, enhancing production efficiency, and ensuring safety during the reaction process .
Analyse Des Réactions Chimiques
Types of Reactions
9H-fluoren-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-fluorenone.
Reduction: It can be reduced to form fluorene.
Substitution: It can undergo substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) is commonly used as a reducing agent.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 9-fluorenone
Reduction: Fluorene
Substitution: Various substituted fluorenes depending on the reagents used
Applications De Recherche Scientifique
9H-fluoren-1-ylmethanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a fluorescent probe in biological studies due to its unique optical properties.
Medicine: It is used in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9H-fluoren-1-ylmethanol involves its interaction with various molecular targets and pathways. For instance, as a fluorescent probe, it binds to specific biomolecules and emits fluorescence upon excitation, allowing for the detection and analysis of these molecules . In chemical reactions, its hydroxymethyl group can participate in various transformations, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-fluoren-9-ylmethanol: Similar in structure but with the hydroxymethyl group attached at a different position.
Fluorene: The parent compound without the hydroxymethyl group.
9-fluorenone: The oxidized form of 9H-fluoren-1-ylmethanol.
Uniqueness
This compound is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a fluorescent probe .
Propriétés
Formule moléculaire |
C14H12O |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
9H-fluoren-2-ylmethanol |
InChI |
InChI=1S/C14H12O/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7,15H,8-9H2 |
Clé InChI |
NVRRCUVMHFKHCL-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate](/img/structure/B13829768.png)

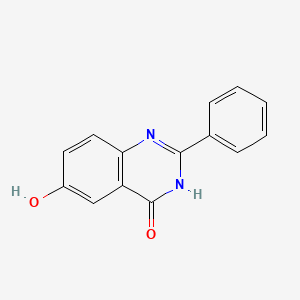
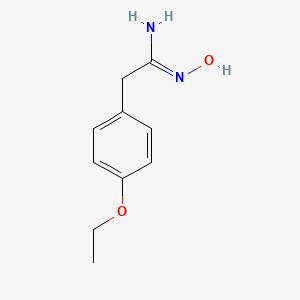
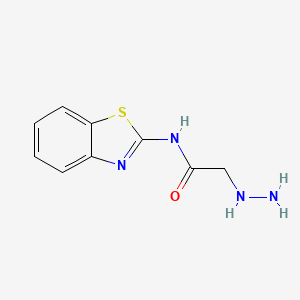

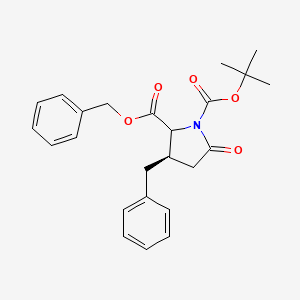
![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)
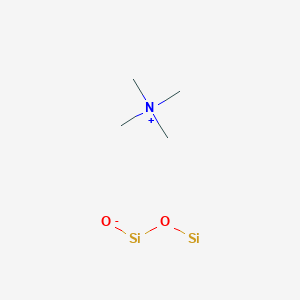
![2-[(2,4-Dinitrophenyl)amino]octanoic acid](/img/structure/B13829832.png)
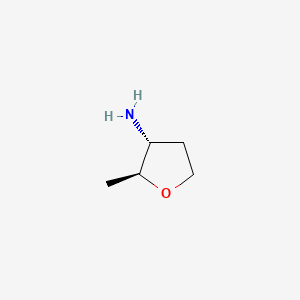
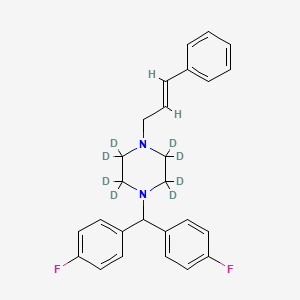
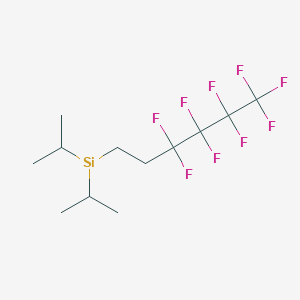
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)
